molecular formula C10H18 B12059810 rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane

rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane

Cat. No.: B12059810
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-CFCGPWAMSA-N
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Description

rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane: is a bicyclic compound with a unique structure that includes two fused rings. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex. This reaction proceeds with 1,4-addition of ethylene, resulting in the formation of the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrovinylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and halogenated compounds .

Scientific Research Applications

Chemistry: In chemistry, rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s stability and reactivity make it a valuable tool in biological research. It is often used in the study of enzyme mechanisms and as a model compound for understanding the behavior of similar bicyclic structures in biological systems .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis .

Mechanism of Action

The mechanism by which rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing enzyme activity and modulating biochemical pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Uniqueness: rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane stands out due to its specific ring structure and the presence of three methyl groups, which confer unique steric and electronic properties. These characteristics make it particularly useful in applications requiring stability and specific reactivity .

Properties

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7?,8-,9-/m1/s1

InChI Key

XOKSLPVRUOBDEW-CFCGPWAMSA-N

Isomeric SMILES

CC1CC[C@@H]2C[C@H]1C2(C)C

Canonical SMILES

CC1CCC2CC1C2(C)C

Origin of Product

United States

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